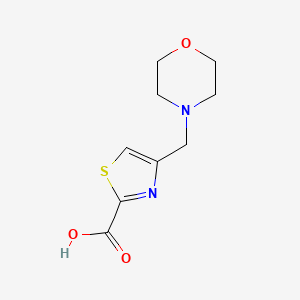

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHANKLGHRGLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the morpholin-4-ylmethyl group. One common synthetic route involves the reaction of 2-aminothiazole with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid have shown promising results against Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by the WHO .

Anticancer Properties

Studies have demonstrated that compounds containing the thiazole structure can inhibit cancer cell proliferation. For example, derivatives have been synthesized that target specific enzymes involved in cancer cell growth, showing effective cytotoxicity against various cancer cell lines such as HCT116 and MCF7 . The mechanism often involves the inhibition of key metabolic pathways essential for cancer cell survival.

Enzyme Inhibition

The compound acts as an enzyme inhibitor or receptor ligand. Its morpholine moiety enhances binding affinity to biological targets, making it a candidate for drug development aimed at treating diseases where enzyme inhibition is beneficial .

Biological Applications

Biological Studies

The biological activity of this compound has been assessed through various in vitro assays. These include antimicrobial susceptibility tests and cytotoxicity assays using models like the NCI-60 cell line panel. Results indicate that this compound exhibits moderate to high activity against certain bacterial strains and cancer cells .

Pharmacological Research

Recent pharmacological reviews highlight the potential of thiazole derivatives in drug discovery. The unique structural features of this compound allow it to interact with multiple biological targets, making it a valuable scaffold for developing new therapeutics .

Material Science

In addition to its biological applications, this compound is utilized in materials science for developing new conductive or fluorescent materials. Its heterocyclic structure contributes to desirable properties such as stability and reactivity, which are essential for material applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s ability to interact with biological targets, while the thiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Morpholino-1,3-thiazole-4-carboxylic Acid (CAS 906353-04-6)

- Molecular Formula : C₈H₁₀N₂O₃S

- Key Differences: The morpholine group is directly attached to the thiazole ring at the 2-position (vs. a morpholinylmethyl group at the 4-position in the target compound).

- Applications : Used in kinase inhibitor studies due to its planar structure .

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic Acid (CAS 952959-38-5)

- Molecular Formula: C₁₀H₅NO₂SCl₂

- Key Differences : A dichlorophenyl group replaces the morpholinylmethyl substituent. The electron-withdrawing chlorine atoms reduce electron density on the thiazole ring, decreasing solubility in polar solvents compared to the target compound.

- Applications : Explored as a building block for herbicides and antimicrobial agents .

4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic Acid

Heterocycle Modifications

2-Morpholin-4-yl-1,3-oxazole-4-carboxylic Acid (CAS 955401-70-4)

- Molecular Formula : C₈H₁₀N₂O₄

- Key Differences : Replacement of the thiazole sulfur with oxygen (oxazole) reduces aromaticity and alters dipole moments. The oxazole ring is less polarizable, affecting binding interactions in biological systems.

- Applications : Studied in peptide mimetics and protease inhibitors .

Halogenated Derivatives

4-(3-Bromophenyl)thiazole-2-carboxylic Acid (CAS 80655-81-8)

Physicochemical and Pharmacological Properties

Biological Activity

4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid, also known as 2-morpholino-1,3-thiazole-4-carboxylic acid, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of a larger class of thiazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties.

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 214.24 g/mol

- CAS Number : 906353-04-6

- Structure : The compound features a thiazole ring substituted with a morpholine group and a carboxylic acid functional group.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low to Moderate |

These findings suggest that the compound may be useful in developing new antimicrobial agents, especially against resistant strains of bacteria.

Anticancer Activity

Research has demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. The compound has shown promising results in vitro against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| MCF7 | 12.5 |

| HCT116 | 10.0 |

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity, suggesting avenues for further optimization in drug design.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has been tested for anticonvulsant activity using picrotoxin-induced models. The results indicated significant protective effects against seizures.

| Compound | Median Effective Dose (mg/kg) |

|---|---|

| This compound | 20.0 |

This suggests the potential for developing new treatments for epilepsy and other seizure disorders.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- Antimicrobial Study : A study synthesized various thiazole derivatives and tested them against multiple bacterial strains. Compounds exhibited varying degrees of activity, with some showing significant inhibition against resistant strains .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of thiazole derivatives on different cancer cell lines using MTT assays. Results indicated that specific substitutions on the thiazole ring enhanced anticancer activity .

- Anticonvulsant Testing : A series of thiazole-linked compounds were tested in seizure models, revealing that certain modifications could significantly improve their anticonvulsant properties .

Q & A

Q. What are the common synthetic routes for preparing 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid?

The synthesis typically involves:

- Condensation reactions : Combining morpholine derivatives with thiazole precursors. For example, introducing the morpholin-4-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine and a halogenated intermediate) .

- Cyclization : Forming the thiazole ring from thiourea or thioamide precursors under acidic or basic conditions .

- Carboxylic acid functionalization : Oxidation of ester or aldehyde groups to the carboxylic acid moiety, often using reagents like KMnO₄ or Jones reagent .

Key considerations : Optimize reaction time, temperature, and solvent (e.g., DMF or toluene) to improve yield .

Q. How can the structure of this compound be validated?

- X-ray crystallography : Use SHELX or WinGX for single-crystal refinement to confirm bond lengths, angles, and hydrogen-bonding patterns .

- Spectroscopic methods :

- NMR : Analyze chemical shifts for the morpholine (δ ~3.5–4.0 ppm, CH₂-N) and thiazole (δ ~7.0–8.5 ppm, aromatic protons) moieties .

- LCMS/HPLC : Confirm molecular weight (LCMS: m/z ~243 [M+H]⁺) and purity (HPLC retention time under acidic conditions) .

- Elemental analysis : Verify C, H, N, S content to ±0.3% accuracy .

Q. What are the solubility properties, and how do they impact experimental design?

- Solubility : Limited in polar solvents (water, ethanol) but soluble in DMSO or DMF due to the hydrophobic thiazole and polar carboxylic acid groups .

- Experimental design : Use DMSO for biological assays (e.g., enzyme inhibition) and DMF for coupling reactions. Precipitation in aqueous buffers may require pH adjustment (pKa ~2–3 for carboxylic acid) .

Advanced Research Questions

Q. What mechanistic insights govern the cyclization step during synthesis?

- Thiazole formation : Proceeds via a Hantzsch-type mechanism, where α-haloketones react with thioureas to form thiazoles. The morpholine group is introduced via post-cyclization alkylation .

- Catalyst role : Transition metals (e.g., Pd or Cu) facilitate coupling reactions between morpholine and thiazole intermediates .

- Kinetic control : Higher temperatures (>100°C) favor ring closure but may lead to byproducts (e.g., over-oxidation of the carboxylic acid) .

Q. How can reaction conditions be optimized to minimize impurities?

- Purification strategies :

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers or unreacted intermediates .

- Recrystallization : Employ acetic acid/water mixtures to isolate high-purity crystals .

- Byproduct mitigation : Monitor reaction progress via TLC and quench reactions at 85–90% conversion to avoid degradation .

Q. How should researchers address discrepancies in crystallographic data?

Q. What computational tools are recommended for modeling interactions with biological targets?

Q. How can contradictory biological activity data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.